molecular formula C27H57BO15 B13829742 Tris-(2,5,8,11-tetraoxatridecyl)orthoborate

Tris-(2,5,8,11-tetraoxatridecyl)orthoborate

Cat. No.: B13829742
M. Wt: 632.5 g/mol
InChI Key: SSQFSOTWXHKSEY-UHFFFAOYSA-N
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Description

Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is an organoboron compound with the molecular formula C27H57BO15. It is known for its unique structure, which includes three 2,5,8,11-tetraoxatridecyl groups attached to a central boron atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate typically involves the reaction of boric acid with 2,5,8,11-tetraoxatridecanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by an acid or base to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tris-(2,5,8,11-tetraoxatridecyl)orthoborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various borate esters, boric acid, and substituted borate compounds. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

Tris-(2,5,8,11-tetraoxatridecyl)orthoborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical reactions. This coordination ability makes it a valuable catalyst and reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Tris-(2,5,8,11-tetraoxatridecyl)borate
  • Tris-(2,5,8,11-tetraoxatridecyl)phosphate
  • Tris-(2,5,8,11-tetraoxatridecyl)silicate

Uniqueness

Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is unique due to its boron center, which imparts distinct chemical properties compared to similar compounds with phosphorus or silicon centers. The boron atom’s ability to form stable complexes and participate in various chemical reactions makes this compound particularly valuable in research and industrial applications .

Properties

Molecular Formula

C27H57BO15

Molecular Weight

632.5 g/mol

IUPAC Name

tris[2-[2-(2-ethoxyethoxy)ethoxy]ethoxymethyl] borate

InChI

InChI=1S/C27H57BO15/c1-4-29-7-10-32-13-16-35-19-22-38-25-41-28(42-26-39-23-20-36-17-14-33-11-8-30-5-2)43-27-40-24-21-37-18-15-34-12-9-31-6-3/h4-27H2,1-3H3

InChI Key

SSQFSOTWXHKSEY-UHFFFAOYSA-N

Canonical SMILES

B(OCOCCOCCOCCOCC)(OCOCCOCCOCCOCC)OCOCCOCCOCCOCC

Origin of Product

United States

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